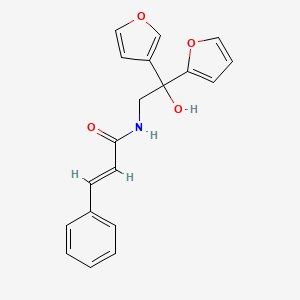
4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole” belong to a class of organic compounds known as aromatic compounds. They contain a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The compound also has a bromine atom (Br), a nitro group (-NO2), and a methylbenzyl group attached to the pyrazole ring .
Synthesis Analysis
The synthesis of such compounds often involves several steps, including nitration, bromination, and the introduction of the methylbenzyl group . The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. It might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The bromine atom and the nitro group could also potentially participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis Techniques : A study by Zhang et al. (2006) reported the synthesis of various 4-substituted-1H-pyrazoles, including compounds similar to 4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole, under mild conditions yielding high-quality products. This study highlights techniques relevant to the synthesis of such compounds (Wei Zhang, Jianhui Liu, Kun Jin, & Licheng Sun, 2006).
Molecular Structure Analysis : The structural properties of pyrazole derivatives have been extensively studied, as demonstrated by Portilla et al. (2007), who examined the molecular structure and hydrogen bonding of similar compounds, providing insights into the behavior of 4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, & C. Glidewell, 2007).
Biological and Pharmaceutical Applications
Antibacterial and Antifungal Activities : Research by Bassyouni et al. (2012) on derivatives of 1H-pyrazole, including structures similar to 4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole, revealed notable antibacterial and antifungal properties. This suggests potential applications of such compounds in antimicrobial therapies (F. Bassyouni, A. All, W. Haggag, M. Mahmoud, Mamoun M.A. Sarhan, & Mohamed Abdel-Rehim, 2012).
Corrosion Inhibition : A study by Babić-Samardžija et al. (2005) explored the use of heterocyclic diazoles, which include pyrazole derivatives, as corrosion inhibitors. This research suggests that compounds like 4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole could be effective in protecting metals against corrosion in acidic environments (K. Babić-Samardžija, C. Lupu, N. Hackerman, A. Barron, & A. Luttge, 2005).
Material Science and Chemistry
Crystallography and Electronic Structure : Research by Sowmya et al. (2020) on the crystal structure and theoretical charge density analysis of related compounds provides valuable information on the electronic and structural characteristics of pyrazole derivatives, relevant to the study of 4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole (A. Sowmya, G. A. Anil Kumar, Sujeet Kumar, & S. Karki, 2020).
Surface Morphology : The study of surface interactions and morphology of heterocyclic compounds, as explored by Feng et al. (2018) in their work on pyrazole Schiff bases, can provide insights into the surface properties and potential applications of 4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole in material sciences (C. Feng, J. Guo, Li-Na Sun, & Hong Zhao, 2018).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-1-[(3-methylphenyl)methyl]-3-nitropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-8-3-2-4-9(5-8)6-14-7-10(12)11(13-14)15(16)17/h2-5,7H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUQUVLXSFUABB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=N2)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

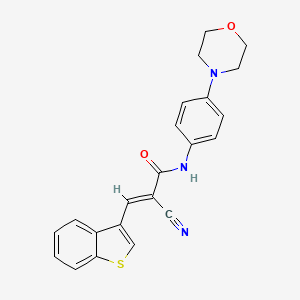
![5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/no-structure.png)
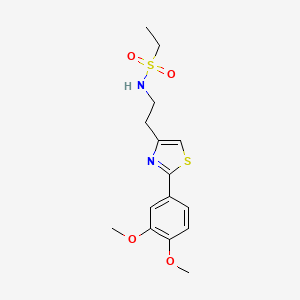
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2356049.png)
![5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride](/img/structure/B2356055.png)
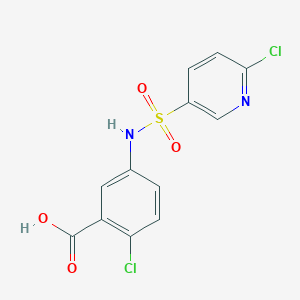
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide](/img/structure/B2356057.png)
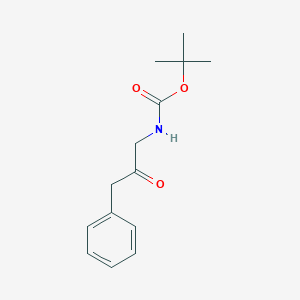
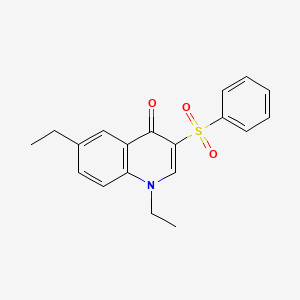
![Sodium;5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate](/img/structure/B2356062.png)
![3-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid](/img/structure/B2356064.png)


